6-Bromo-3-ethyl-1-isopropyl-1H-indazole
Description
6-Bromo-3-ethyl-1-isopropyl-1H-indazole is a substituted indazole derivative characterized by a bromine atom at the 6-position, an ethyl group at the 3-position, and an isopropyl group at the 1-position of the indazole core. The molecular formula is C₁₂H₁₅BrN₂, with a molecular weight of 275.17 g/mol. This compound is of interest in medicinal chemistry and organic synthesis due to its structural versatility, enabling participation in cross-coupling reactions and serving as a scaffold for bioactive molecules.
Properties
Molecular Formula |
C12H15BrN2 |
|---|---|
Molecular Weight |
267.16 g/mol |
IUPAC Name |
6-bromo-3-ethyl-1-propan-2-ylindazole |
InChI |
InChI=1S/C12H15BrN2/c1-4-11-10-6-5-9(13)7-12(10)15(14-11)8(2)3/h5-8H,4H2,1-3H3 |
InChI Key |
LSMKLWCHTFYBER-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1C=CC(=C2)Br)C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-ethyl-1-isopropyl-1H-indazole with bromine in the presence of a suitable solvent can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-ethyl-1-isopropyl-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced products.
Scientific Research Applications
6-Bromo-3-ethyl-1-isopropyl-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below summarizes key structural and physicochemical properties of 6-Bromo-3-ethyl-1-isopropyl-1H-indazole and related compounds:
Key Differences and Implications
- Ethyl vs. Butyl/Isopropyl at Position 3: The ethyl group (C₂) in the target compound offers intermediate lipophilicity compared to the butyl (C₄, ) and isopropyl (branched C₃, ) groups, affecting solubility and membrane permeability.
Functional Group Reactivity :
- The bromine at position 6 enables Suzuki-Miyaura cross-coupling reactions, common in drug synthesis. This is shared with , and , but absent in , which has bromine at position 3.
- The amine group in enhances reactivity in nucleophilic substitutions, unlike the ethyl or alkyl groups in other compounds.
- In contrast, the target compound’s isopropyl group at position 1 may require alternative strategies to avoid steric challenges.
Notes on Structural Characterization
The SHELX software suite (e.g., SHELXL , SHELXT ) is widely used for crystallographic refinement of small molecules, including indazole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
